![molecular formula C23H29N3O2 B5649456 2-cyclopropyl-8-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5649456.png)
2-cyclopropyl-8-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to 2-cyclopropyl-8-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one, involves a stereoselective synthesis process. This process typically utilizes base-promoted [5+1] double Michael addition reactions of N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones. Such methodologies are capable of furnishing diazaspiro[5.5]undecane derivatives in excellent yields, demonstrating the synthetic versatility and efficiency of producing these heterocyclic compounds (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including the compound of interest, has been elucidated using NMR and X-ray crystallography techniques. Studies have shown that the cyclohexanone unit within these spirocycles often prefers a chair conformation, contributing to the molecule's stability and reactivity. Crystallographic analyses reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which play crucial roles in the crystal packing of these compounds (Islam et al., 2015).
properties
IUPAC Name |
2-cyclopropyl-8-(1,7-dimethylindole-2-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-16-5-3-6-17-13-19(24(2)21(16)17)22(28)25-12-4-10-23(14-25)11-9-20(27)26(15-23)18-7-8-18/h3,5-6,13,18H,4,7-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKGTARZEALMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2C)C(=O)N3CCCC4(C3)CCC(=O)N(C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-8-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one |
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